

Validating Aquaporin-1 Antibody Specificity: A Comparative Guide

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Compound of Interest

Compound Name: TC AQP1 1

Cat. No.: B7775663

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A Note on Terminology: Initial searches for "**TC AQP1 1**" indicate this is a designation for a small molecule blocker of the Aquaporin-1 (AQP1) water channel, not an antibody. This guide, therefore, focuses on the validation and comparison of commercially available antibodies targeting the Aquaporin-1 protein, which aligns with the experimental context of the user's request for researchers, scientists, and drug development professionals.

This guide provides a comparative overview of several commercially available antibodies for Aquaporin-1 (AQP1), a key protein involved in water transport across cell membranes. The specificity and performance of these antibodies are crucial for reliable experimental outcomes in various applications.

Comparative Data of Commercial AQP1 Antibodies

The following table summarizes the key features and recommended applications of several commercially available AQP1 antibodies. This information is compiled from manufacturer datasheets and provides a basis for selecting the most appropriate antibody for your research needs.

| Antibody | Supplier | Catalog No. | Type | Host | Validated Applications & Recommended Dilutions | Reactivity |
|--|---------------------------|-------------|--------------------|--------|---|---------------------------|
| Anti-Aquaporin 1/AQP1 Antibody Picoband® | Boster Bio | PB9473 | Polyclonal | Rabbit | WB: 0.1-0.5 µg/mL IHC-P: 2-5 µg/mL IF: 5 µg/mL FCM: 1-3 µg/1x10 ⁶ cells | Human, Mouse, Rat |
| Aquaporin 1/AQP1 Antibody | Novus Biologicals | NBP1-84488 | Polyclonal | Rabbit | WB: 0.04-0.4 µg/mL IHC-P: 1:1000 - 1:2500 ICC/IF: 0.25-2 µg/mL | Human, Mouse, Rat, Feline |
| Aquaporin 1 Polyclonal Antibody | Thermo Fisher Scientific | PA5-53954 | Polyclonal | Rabbit | WB: 0.04-0.4 µg/mL IHC-P: 1:1000 - 1:2500 ICC/IF: 0.25-2 µg/mL | Human |
| AQP1 (F8C2E) Rabbit Monoclonal Antibody | Cell Signaling Technology | #69343 | Monoclonal (F8C2E) | Rabbit | WB: 1:1000 IHC-P: 1:50 - 1:200 IF (Frozen): | Human, Mouse, Rat |

1:1600 -
1:3200

| | | | | | | |
|----------------------------------|-----------------|--------|-------------------|--------|---|-------------------|
| Anti-Aquaporin 1 antibody [1/22] | Abcam | ab9566 | Monoclonal (1/22) | Mouse | Flow Cytometry: 2µg/1x10 ⁶ cells | Not specified |
| Anti-Aquaporin 1 Antibody | Merck Millipore | AB2219 | Polyclonal | Rabbit | WB: 1-10 µg/mL IHC: 1:2000 | Human, Rat, Mouse |

Experimental Protocols for AQP1 Antibody Validation

Detailed below are representative protocols for key applications used to validate the specificity of AQP1 antibodies.

Western Blotting (WB) Protocol

This protocol outlines the general steps for detecting AQP1 in tissue lysates.

- **Lysate Preparation:** Homogenize tissue samples in RIPA buffer with protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant. Determine protein concentration using a BCA assay.
- **SDS-PAGE:** Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer. Separate proteins on a 12% SDS-polyacrylamide gel.
- **Membrane Transfer:** Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the primary AQP1 antibody at the recommended dilution (see table above) overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.

- **Secondary Antibody Incubation:** Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
- **Detection:** Wash the membrane as in step 6. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system. A specific band for AQP1 is expected at approximately 28 kDa (non-glycosylated) and 35-45 kDa (glycosylated).^[1]

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

This protocol is for the localization of AQP1 in formalin-fixed, paraffin-embedded tissue sections.

- **Deparaffinization and Rehydration:** Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval (HIER) by incubating slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0 or EDTA buffer, pH 8.0) at 95-100°C for 20-30 minutes.^[1]
- **Blocking:** Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a blocking serum (e.g., 10% goat serum) for 1 hour.^[1]
- **Primary Antibody Incubation:** Incubate sections with the primary AQP1 antibody at the recommended dilution overnight at 4°C.^[1]
- **Washing:** Wash slides three times with PBS.
- **Secondary Antibody Incubation:** Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or an HRP-polymer-based detection system.
- **Chromogen Detection:** Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).
- **Counterstaining and Mounting:** Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

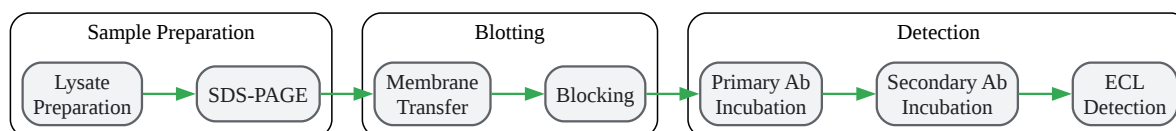
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol describes a sandwich ELISA for the quantification of AQP1 in biological samples.

- **Coating:** Coat a 96-well microplate with a capture antibody specific for AQP1 and incubate overnight at 4°C.
- **Blocking:** Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
- **Sample and Standard Incubation:** Add standards and samples to the wells and incubate for 2 hours at room temperature.
- **Detection Antibody:** Wash the plate and add a biotinylated detection antibody specific for AQP1. Incubate for 1-2 hours.
- **Streptavidin-HRP:** Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes.
- **Substrate Development:** Wash the plate and add a TMB substrate solution. Incubate in the dark until color develops.
- **Stopping Reaction:** Stop the reaction with a stop solution (e.g., sulfuric acid).
- **Absorbance Reading:** Read the absorbance at 450 nm. The concentration of AQP1 is determined by comparison to the standard curve.

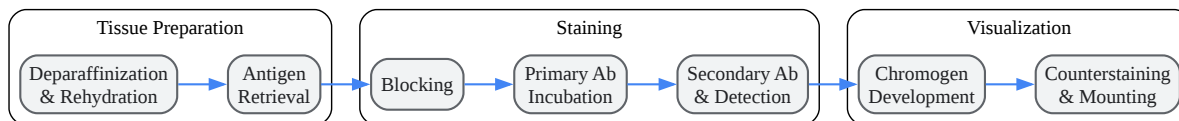
Visualized Workflows

The following diagrams illustrate the key experimental workflows for AQP1 antibody validation.



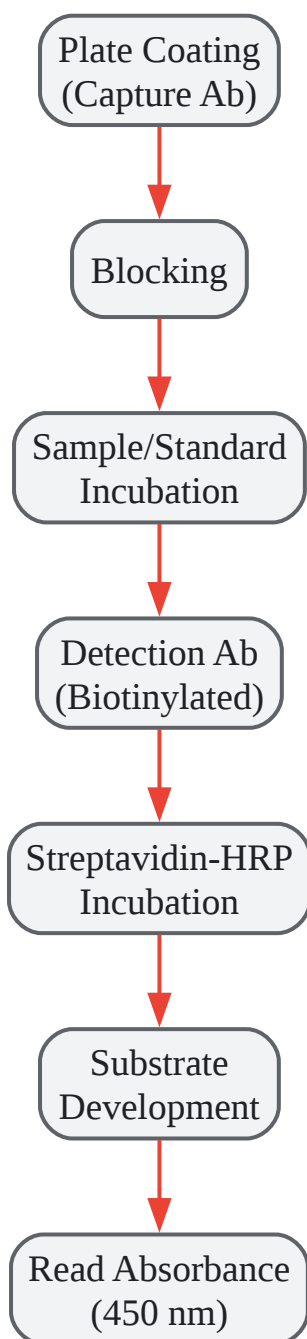
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Caption: Workflow for Western Blotting analysis of AQP1.



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Caption: Immunohistochemistry workflow for AQP1 detection.



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Caption: Sandwich ELISA workflow for AQP1 quantification.

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References

- 1. bosterbio.com [bosterbio.com]
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